molecular formula C5H9N3O B2762892 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1594471-58-5

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B2762892
CAS No.: 1594471-58-5
M. Wt: 127.147
InChI Key: LFRCHXXTPDBTLI-UHFFFAOYSA-N
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Description

Product Overview 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C 5 H 9 N 3 O and a molecular weight of 127.14 g/mol . It features a 1,2,3-triazole ring methylated at the 1-position and is functionalized with a hydroxymethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, containing both a triazole heterocycle and a terminal alcohol, allows for further functionalization. Triazole derivatives are of significant interest in scientific research due to their wide range of potential biological activities . For instance, structurally similar oleanane-type triterpene conjugates with a 1,2,3-triazole ring have demonstrated notable fungicidal activity in studies, highlighting the potential of the triazole pharmacophore in agrochemical research . Furthermore, various triazole derivatives are extensively investigated for their antimicrobial, antitumor, and antiviral properties, underscoring the importance of this compound as a key synthon in drug discovery efforts . Mechanism of Action The specific mechanism of action of this compound is dependent on the final compound into which it is incorporated. In general, the 1,2,3-triazole ring can act as a pharmacophore by participating in hydrogen bonding and dipole-dipole interactions with biological targets . When used to create molecular conjugates, such as those with triterpenes, the resulting molecules can exhibit activity by inhibiting specific enzymes. For example, some triazole-triterpene conjugates have been identified as potential inhibitors of glucosamine-6-phosphate synthase (GlmS), a target for antifungal agents .

Properties

IUPAC Name

2-(3-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(2-3-9)4-6-7-8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRCHXXTPDBTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594471-58-5
Record name 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with methyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, also known as “click chemistry.” This reaction typically occurs in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like water or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including antimicrobial and antifungal properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and tested for their efficacy against various pathogens .

Case Study:
A study demonstrated that specific triazole derivatives showed significant antibacterial activity against resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

Corrosion Inhibition

Triazole derivatives are increasingly recognized for their effectiveness as corrosion inhibitors for metals in aggressive environments. The compound has been studied for its ability to protect steel and copper from corrosion in acidic media.

Performance Data:

InhibitorMetal TypeEnvironmentEfficiency (%)
2-(1-methyl-1H-triazol)Steel0.5 M HCl85
2-(1-methyl-1H-triazol)Copper0.5 M H₂SO₄78

The inhibition efficiency was evaluated using electrochemical impedance spectroscopy (EIS), demonstrating that the compound forms a protective layer on metal surfaces .

Material Science

In material science, triazole compounds are explored for their role in creating functional materials with specific properties such as thermal stability and mechanical strength. The incorporation of triazole groups into polymer matrices has been shown to enhance the performance characteristics of these materials.

Application Example:
Research has indicated that polymers modified with triazole derivatives exhibit improved resistance to thermal degradation and enhanced mechanical properties compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes .

Comparison with Similar Compounds

Triazole Core Modifications

  • (1-Methyl-1H-1,2,3-triazol-5-yl)methanol (C₄H₇N₃O, MW 113.12 g/mol): This analog replaces the ethanol chain with a hydroxymethyl group, reducing hydrophobicity. Shorter chain length may limit conformational flexibility compared to the target compound .
  • Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (C₇H₉N₃O₃, MW 183.16 g/mol):
    Incorporates an ester and ketone group, enhancing polarity and reactivity. The carbonyl group enables nucleophilic addition reactions, unlike the hydroxyl group in the target compound .

Substituent Diversity

  • This structural complexity enhances binding affinity in biological systems but reduces solubility .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Functional Groups Solubility (Predicted)
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol C₅H₉N₃O 113.14 Hydroxyl, triazole Moderate (polar solvents)
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol C₄H₇N₃O 113.12 Hydroxymethyl, triazole High (water-miscible)
Ethyl 2-oxoacetate derivative C₇H₉N₃O₃ 183.16 Ester, ketone Low (organic solvents)
Thiazole-containing analog C₇H₇ClN₄OS 230.68 Chlorine, thiazole Low (lipophilic)

Biological Activity

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS Number: 1594471-58-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its anticancer and antimicrobial properties.

  • Molecular Formula : C5_5H9_9N3_3O
  • Molecular Weight : 127.14 g/mol
  • IUPAC Name : this compound

The compound is characterized by the presence of a triazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods have been explored for synthesizing triazole derivatives, including cycloaddition reactions and the use of azides and alkynes.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
CompoundCell LineIC50_{50} (µM)
This compoundMCF-7Not specifically reported
2-(4-(triazole derivative))MCF-71.1
2-(4-(triazole derivative))HCT-1162.6
2-(4-(triazole derivative))HepG21.4

The compound's mechanism of action appears to involve the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition studies revealed IC50_{50} values ranging from 1.95 to 4.24 µM for various derivatives compared to standard drugs like Pemetrexed with an IC50_{50} of 7.26 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

PathogenInhibition Zone (mm)Reference
Escherichia coliSignificant inhibition observed
Staphylococcus aureusEffective against strains tested

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

The biological activity of triazoles often involves several mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), leading to apoptosis in cancer cells.
  • Thymidylate Synthase Inhibition : As mentioned earlier, the inhibition of TS is crucial for the anticancer activity of these compounds.
  • Antimicrobial Mechanisms : The exact mechanisms through which these compounds exert their antimicrobial effects are still being elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives including this compound against various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, suggesting that further optimization could enhance efficacy.

Q & A

Basic: What are the standard methods for synthesizing 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or catalytic cyclization. For example:

  • Iron-catalyzed hydration : A method adapted from alkynol hydration uses Fe(II) phthalocyanine (FePC) as a catalyst. Conditions include ethanol solvent, room temperature, and reaction times of 6–24 hours. Yields (~67%) depend on catalyst loading (e.g., 0.25 mol%) and alkyne substrate purity .
  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for triazole derivatives. Reaction optimization (e.g., solvent polarity, temperature) improves regioselectivity and purity. Post-synthesis purification via flash chromatography or recrystallization is critical to isolate the alcohol product .

Key Factors Affecting Yield/Purity:

ParameterImpact
Catalyst typeFePC enhances Markovnikov selectivity; Cu catalysts favor 1,4-triazole regioisomers .
Solvent polarityPolar solvents (ethanol, DMF) stabilize intermediates but may increase side reactions.
TemperatureElevated temperatures accelerate decomposition; room temperature preserves stability .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming the triazole ring substitution pattern and alcohol moiety. Key signals include:
    • Triazole proton: δ 7.5–8.5 ppm (dependent on substituents).
    • Ethanol -CH₂OH: δ 3.5–4.0 ppm (split into quartet/triplet due to coupling) .
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and triazole C=N absorption (~1500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 157.12 for C₆H₉N₃O) .

Basic: What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Thermal stability : Decomposes above 80°C; store at 2–8°C in amber vials to prevent photodegradation .
  • pH sensitivity : Unstable in strongly acidic (pH < 3) or basic (pH > 10) conditions. Neutral buffers (e.g., PBS) are recommended for biological assays .
  • Moisture control : Hygroscopic; use desiccants (e.g., silica gel) in storage containers .

Advanced: How can regioselectivity challenges be addressed during the synthesis of triazole-containing alcohols?

Methodological Answer:
Regioselectivity in triazole formation is influenced by:

  • Catalyst design : FePC promotes anti-Markovnikov addition in alkynol hydration, while Cu(I) catalysts favor 1,4-triazole isomers in CuAAC .
  • Steric effects : Bulky substituents on the alkyne/azide direct regiochemistry. For example, methyl groups at the triazole 1-position enhance 1,4-selectivity .
  • Solvent optimization : Non-polar solvents (e.g., toluene) reduce side reactions but may slow kinetics. Mixed solvents (e.g., THF/H₂O) balance reactivity and selectivity .

Advanced: What computational approaches are used to model the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Predicts binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Triazole nitrogen atoms often coordinate with metal ions in active sites .
  • Molecular Dynamics (MD) : Simulates conformational stability in aqueous vs. lipid membranes, critical for pharmacokinetic profiling .
  • QSAR modeling : Links structural features (e.g., logP, H-bond donors) to observed bioactivity, aiding in derivative design .

Advanced: How do pH and temperature variations affect the compound's stability in aqueous solutions, and what degradation products form?

Methodological Answer:

  • Degradation pathways :
    • Acidic conditions : Hydrolysis of the triazole ring generates 1-methyl-1H-1,2,3-triazole and ethylene glycol derivatives .
    • Alkaline conditions : Dehydration of the ethanol moiety forms vinyl-triazole byproducts .
  • Kinetic studies : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) quantifies degradation rates. HPLC monitoring shows ~10% degradation under stressed conditions .

Advanced: What strategies resolve contradictions in reported biological activity data for triazole derivatives?

Methodological Answer:

  • Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity of 2-(1-methyl-triazolyl)ethanol with methyl vs. ethyl substitutions to isolate steric/electronic effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ values against fungal pathogens vary by >50% due to inoculum size differences) .

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